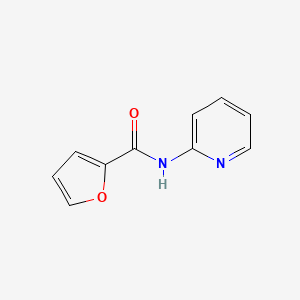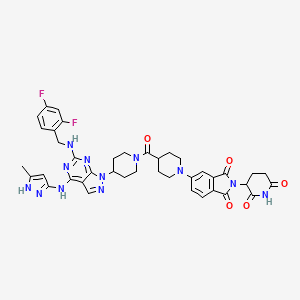
tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate is an organic compound that belongs to the class of tert-butyl esters. These compounds are widely used in synthetic organic chemistry due to their stability and reactivity. The compound features a tert-butyl group, a cyclobutyl ring, and a propanoate ester, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl esters, including tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate, can be achieved through several methods. One common approach involves the reaction of tert-butyl alcohol with an appropriate carboxylic acid in the presence of an acid catalyst. Another method utilizes flow microreactor systems, which offer a more efficient and sustainable process compared to traditional batch methods .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanides. This method allows for the smooth oxidation of Csp3-H bonds, cleavage of C-CN bonds, and formation of C-O bonds under metal-free conditions .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The cyclobutyl ring and hydroxymethyl group contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl acetate
- tert-Butyl benzoate
- tert-Butyl butyrate
Uniqueness
tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate is unique due to its combination of a cyclobutyl ring and a hydroxymethyl group, which provide distinct reactivity patterns compared to other tert-butyl esters. This uniqueness makes it a valuable intermediate in various synthetic applications .
Propriétés
Formule moléculaire |
C13H24O4 |
|---|---|
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
tert-butyl 3-[[(1R,2S)-2-(hydroxymethyl)cyclobutyl]methoxy]propanoate |
InChI |
InChI=1S/C13H24O4/c1-13(2,3)17-12(15)6-7-16-9-11-5-4-10(11)8-14/h10-11,14H,4-9H2,1-3H3/t10-,11+/m1/s1 |
Clé InChI |
QNFZNUMUGUZMES-MNOVXSKESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)CCOC[C@@H]1CC[C@@H]1CO |
SMILES canonique |
CC(C)(C)OC(=O)CCOCC1CCC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(((3AR,4R,6S,6aS)-6-(7-chloro-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14907089.png)


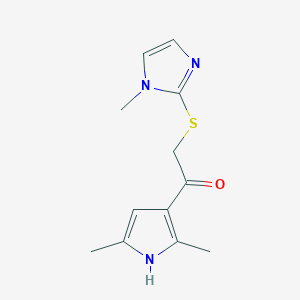
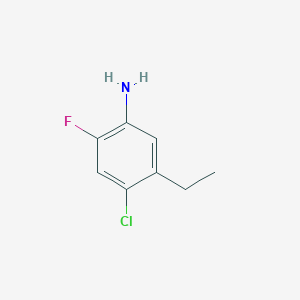
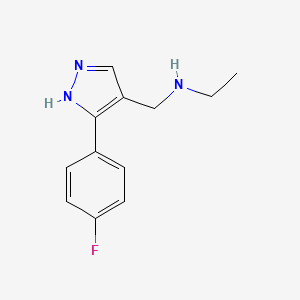

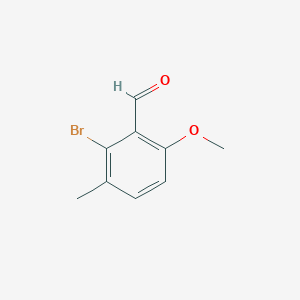
![[Amino(dimethylamino)methylidene]urea hydrochloride](/img/structure/B14907149.png)
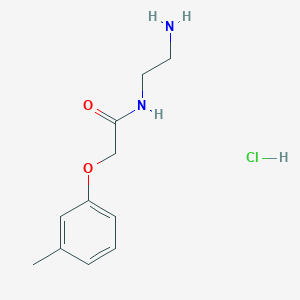
![3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol](/img/structure/B14907156.png)
